molecular formula C16H20N4O B2743928 5-Ethyl-2-{[1-(pyridin-4-yl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380140-80-5

5-Ethyl-2-{[1-(pyridin-4-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2743928
CAS No.: 2380140-80-5
M. Wt: 284.363
InChI Key: MHZYIXKSIRDZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-{[1-(pyridin-4-yl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a pyridinylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-{[1-(pyridin-4-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-ethylpyrimidine and 1-pyridin-4-ylpiperidine.

    Coupling Reaction: The key step involves coupling the pyrimidine and piperidine moieties through an ether linkage. This can be achieved using reagents such as sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-{[1-(pyridin-4-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: NaOMe or KOtBu in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of pyrimidine N-oxides or pyridine N-oxides.

    Reduction: Formation of reduced pyrimidine or piperidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Ethyl-2-{[1-(pyridin-4-yl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-{[1-(pyridin-4-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with nucleic acids, affecting gene expression. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine
  • 5-Ethyl-2-(1-pyrimidin-2-ylpiperidin-4-yl)oxypyrimidine

Uniqueness

5-Ethyl-2-{[1-(pyridin-4-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

5-ethyl-2-(1-pyridin-4-ylpiperidin-4-yl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-13-11-18-16(19-12-13)21-15-5-9-20(10-6-15)14-3-7-17-8-4-14/h3-4,7-8,11-12,15H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZYIXKSIRDZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.